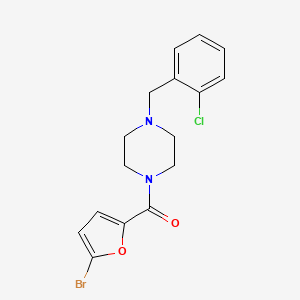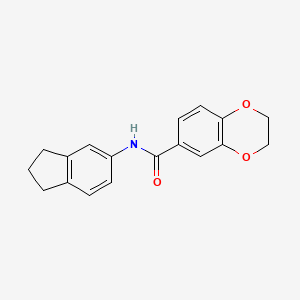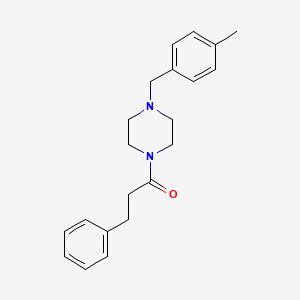![molecular formula C17H20N2O B4183823 4-phenyl-N-[1-(4-pyridinyl)ethyl]butanamide](/img/structure/B4183823.png)
4-phenyl-N-[1-(4-pyridinyl)ethyl]butanamide
Übersicht
Beschreibung
4-phenyl-N-[1-(4-pyridinyl)ethyl]butanamide, commonly known as PEA, is a chemical compound that has been extensively studied for its potential therapeutic applications. PEA belongs to the family of endocannabinoids and is known to interact with various receptors in the body, including the cannabinoid receptor type 1 (CB1), transient receptor potential vanilloid type 1 (TRPV1), and peroxisome proliferator-activated receptor alpha (PPAR-α).
Wirkmechanismus
PEA is known to interact with various receptors in the body, including the 4-phenyl-N-[1-(4-pyridinyl)ethyl]butanamide receptor, TRPV1 receptor, and PPAR-α receptor. PEA is thought to exert its effects by modulating the activity of these receptors, leading to a reduction in inflammation, pain, and oxidative stress. PEA has also been shown to increase the production of endocannabinoids, which are known to have anti-inflammatory and analgesic properties.
Biochemical and Physiological Effects
PEA has been shown to have a wide range of biochemical and physiological effects, including the reduction of inflammation, pain, and oxidative stress. PEA has also been shown to improve cognitive function and reduce the risk of neurodegenerative diseases. PEA has been shown to have a positive effect on the immune system, leading to an increase in the production of cytokines and other immune system molecules.
Vorteile Und Einschränkungen Für Laborexperimente
PEA has several advantages for lab experiments, including its ability to modulate multiple receptors in the body, its low toxicity, and its ability to cross the blood-brain barrier. However, PEA has several limitations, including its poor solubility in water, its short half-life, and its potential to interact with other drugs.
Zukünftige Richtungen
There are several future directions for PEA research, including the development of new synthesis methods to improve the yield and purity of PEA, the investigation of the potential use of PEA in the treatment of neurodegenerative diseases, and the study of the potential use of PEA in combination with other drugs to enhance its therapeutic effects. Additionally, further research is needed to elucidate the exact mechanism of action of PEA and to identify new potential therapeutic targets for this compound.
Conclusion
In conclusion, PEA is a chemical compound that has been extensively studied for its potential therapeutic applications. PEA has been shown to have anti-inflammatory, analgesic, and neuroprotective properties, and has been investigated for its potential use in the treatment of various diseases. PEA interacts with multiple receptors in the body and has several advantages for lab experiments, but also has limitations that need to be addressed. Further research is needed to fully understand the potential of PEA as a therapeutic agent.
Wissenschaftliche Forschungsanwendungen
PEA has been extensively studied for its potential therapeutic applications in various fields, including neurology, immunology, and pain management. PEA has been shown to have anti-inflammatory, analgesic, and neuroprotective properties. PEA has also been studied for its potential use in the treatment of multiple sclerosis, Alzheimer's disease, and Parkinson's disease.
Eigenschaften
IUPAC Name |
4-phenyl-N-(1-pyridin-4-ylethyl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O/c1-14(16-10-12-18-13-11-16)19-17(20)9-5-8-15-6-3-2-4-7-15/h2-4,6-7,10-14H,5,8-9H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBWQSJVHKCHDPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=NC=C1)NC(=O)CCCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-bromo-N-{3-[(cyclopentylamino)carbonyl]-2-thienyl}-2-furamide](/img/structure/B4183764.png)
![1-[(5-bromo-2-thienyl)carbonyl]-4-(2-chlorobenzyl)piperazine](/img/structure/B4183766.png)

![N-[1-(1,3-benzodioxol-5-yl)ethyl]-6-nitro-2-oxo-2H-chromene-3-carboxamide](/img/structure/B4183774.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B4183780.png)
![1'-[1-methyl-3-(methylthio)propyl]-N-(3-pyridinylmethyl)-1,4'-bipiperidine-4-carboxamide](/img/structure/B4183785.png)

![4-{[(2-thienylacetyl)amino]methyl}benzoic acid](/img/structure/B4183790.png)
![N-[1-(3,4-dimethylphenyl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B4183797.png)
![N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]tetrahydro-2-furancarboxamide](/img/structure/B4183809.png)

![N-{3-[(benzylamino)carbonyl]phenyl}tetrahydro-2-furancarboxamide](/img/structure/B4183814.png)
![N-[3-(1H-imidazol-1-yl)propyl]-5-methyl-3-thiophenecarboxamide](/img/structure/B4183816.png)
